molecular formula C10H18O2 B148155 3,6-Dimethyl-4-octyne-3,6-diol CAS No. 78-66-0

3,6-Dimethyl-4-octyne-3,6-diol

Cat. No.: B148155
CAS No.: 78-66-0
M. Wt: 170.25 g/mol
InChI Key: NUYADIDKTLPDGG-UHFFFAOYSA-N
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Description

3,6-Dimethyl-4-octyne-3,6-diol, also known as this compound, is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406738. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3,6-Dimethyloct-4-yne-3,6-diol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in lipid metabolism, such as lipases and esterases. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 3,6-Dimethyloct-4-yne-3,6-diol can form hydrogen bonds with proteins, influencing their conformation and function .

Cellular Effects

The effects of 3,6-Dimethyloct-4-yne-3,6-diol on cellular processes are diverse and depend on the cell type and concentration of the compound. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,6-Dimethyloct-4-yne-3,6-diol has been shown to modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling pathways. This modulation can lead to changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 3,6-Dimethyloct-4-yne-3,6-diol exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. Additionally, 3,6-Dimethyloct-4-yne-3,6-diol can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,6-Dimethyloct-4-yne-3,6-diol can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to 3,6-Dimethyloct-4-yne-3,6-diol can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 3,6-Dimethyloct-4-yne-3,6-diol in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing lipid metabolism and reducing inflammation. At high doses, 3,6-Dimethyloct-4-yne-3,6-diol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular and physiological functions changes dramatically beyond a certain concentration .

Metabolic Pathways

3,6-Dimethyloct-4-yne-3,6-diol is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as lipases and esterases, influencing the hydrolysis and synthesis of lipids. This compound can also affect metabolic flux by altering the levels of key metabolites, thereby impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 3,6-Dimethyloct-4-yne-3,6-diol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can be influenced by factors such as lipid solubility and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 3,6-Dimethyloct-4-yne-3,6-diol is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. The localization of 3,6-Dimethyloct-4-yne-3,6-diol within these organelles can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .

Properties

IUPAC Name

3,6-dimethyloct-4-yne-3,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-5-9(3,11)7-8-10(4,12)6-2/h11-12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYADIDKTLPDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#CC(C)(CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041475
Record name 3,6-Dimethyl-4-octyne-3,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Other Solid
Record name 4-Octyne-3,6-diol, 3,6-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

78-66-0, 1321-87-5
Record name 3,6-Dimethyl-4-octyne-3,6-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78-66-0
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Record name 3,6-Dimethyl-4-octyne-3,6-diol
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Record name Surfynol 82
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406738
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Record name Surfynol 82
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Record name 4-Octyne-3,6-diol, 3,6-dimethyl-
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Record name 3,6-Dimethyl-4-octyne-3,6-diol
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Record name 3,6-dimethyloct-4-yne-3,6-diol
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Record name 3,6-DIMETHYL-4-OCTYNE-3,6-DIOL
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Record name DIMETHYLOCTYNEDIOL (MIXED ISOMERS)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMI4DW1DPY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 3-methyl-1-pentyn-3-ol (30 g, 0.3 mol) in tetrahydrofuran (250 ml) is cooled to −78° C. under a nitrogen atmosphere and n-butyl lithium (1.6 molar solution in hexanes, 383 ml, 0.611 mol) is added slowly over 1.5-2.0 hours. The reaction mixture is stirred for 1 hour at −78° C. and a solution of 2-butanone (41 ml, 0.458 mol) in tetrahydrofuran (50 ml) is added. The reaction mixture is stirred at −78° C. for one hour, allowed to come to ambient temperature and stirred for 2-3 hours. The reaction mixture is cooled to 10° C. and quenched with ice cold water. The aqueous phase is extracted with dichloromethane (3×200 ml). The organic phases are combined, washed with water, and dried over anhydrous sodium sulfate. The mixture is filtered, and the filtrate is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to give 3,6-dimethyloct-4-yne-3,6-diol (27 g) as a colourless oil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
383 mL
Type
reactant
Reaction Step Two
Quantity
41 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3,6-Dimethyl-4-octyne-3,6-diol in the photosensitive emulsion described in the research?

A1: this compound functions as an antiformer in the photosensitive emulsion []. Antiformers are additives that help prevent the formation of undesirable foam during the coating process. This is crucial for achieving uniform and high-quality coatings of the photosensitive emulsion onto plastic films.

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